1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile
Description
1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile is a chemical compound that belongs to the class of indole derivatives. . This compound, in particular, has a unique structure that combines the indole nucleus with a 3-chlorophenylcarbonyl group and a carbonitrile group, making it an interesting subject for scientific research.
Properties
IUPAC Name |
1-(3-chlorobenzoyl)indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O/c17-13-5-3-4-11(8-13)16(20)19-10-12(9-18)14-6-1-2-7-15(14)19/h1-8,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHCEYEEXMYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile typically involves the reaction of 1H-indole-3-carbaldehyde with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound acts as an ionophore, disrupting the proton gradient across cellular membranes and reducing the ability of ATP synthase to function optimally . This leads to a decrease in cellular energy production and can result in cell death. The compound’s effects on mitochondria and lysosomal degradation during autophagy have also been studied, highlighting its potential role in the regulation of cellular processes .
Comparison with Similar Compounds
1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile can be compared with other similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone . These compounds share similar structural features and mechanisms of action but differ in their specific chemical properties and biological activities. The unique combination of the indole nucleus with the 3-chlorophenylcarbonyl and carbonitrile groups in 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile sets it apart from these similar compounds, providing distinct advantages in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
